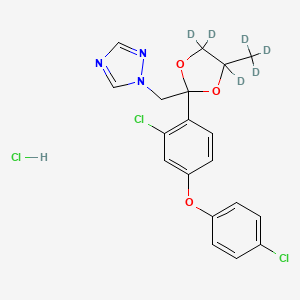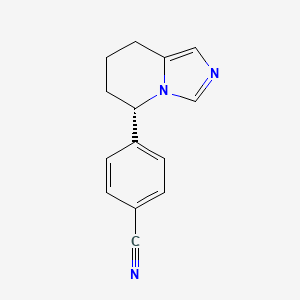
(-)-Fadrozole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, making it useful in the treatment of estrogen-dependent conditions such as breast cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fadrozole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(-)-Fadrozole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities.
科学的研究の応用
(-)-Fadrozole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Researchers use it to investigate the role of estrogens in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy in treating estrogen-dependent cancers.
Industry: this compound is used in the development of new aromatase inhibitors and other therapeutic agents.
作用機序
(-)-Fadrozole exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen synthesis and metabolism.
類似化合物との比較
Similar Compounds
Similar compounds to (-)-Fadrozole include other aromatase inhibitors such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness
This compound is unique in its high selectivity and potency as an aromatase inhibitor. Unlike some other inhibitors, it has a specific stereochemistry that enhances its binding affinity and efficacy. This makes it particularly effective in reducing estrogen levels with minimal side effects.
特性
CAS番号 |
102676-86-8 |
|---|---|
分子式 |
C14H13N3 |
分子量 |
223.27 g/mol |
IUPAC名 |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
InChIキー |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
異性体SMILES |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
正規SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


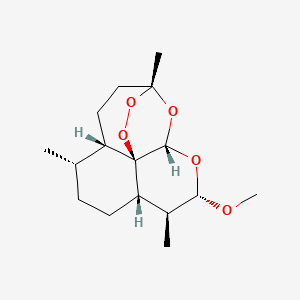

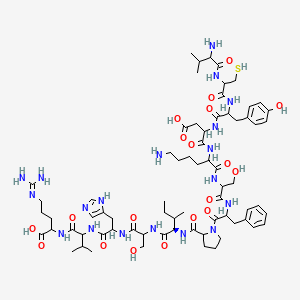
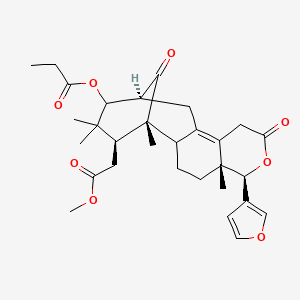
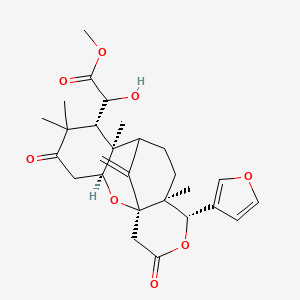

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

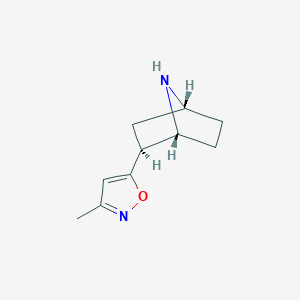
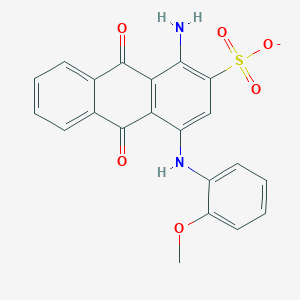

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
